1,2,4,5-Tetrachlorobenzene

Beschreibung

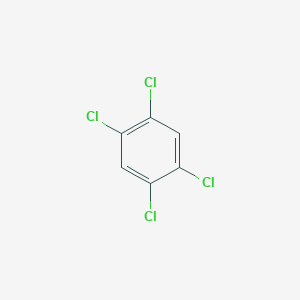

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024320 | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4,5-tetrachlorobenzene appears as odorless white flakes or chunky solid. (NTP, 1992), Colorless needles with a strong, unpleasant odor; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

464 to 475 °F at 760 mmHg (NTP, 1992), 244.5 °C, 243-246 °C | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

311 °F (NTP, 1992), 311 °F (155 °C) (closed cup), 155 °C c.c. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; soluble in ether and benzene, In water, 0.595 mg/l at 25 °C., Solubility in water, mg/l at 25 °C: 2.16 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.858 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.833 kg/l, Heat of fusion: 112.2 J/g; heat capacity for liquid: 1.142 J/g; critical density: 0.475 kg/l, 1.83 g/cm³ | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.4 (air=1), Relative vapor density (air = 1): 7.4 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 77 °F ; 40 mmHg at 295 °F (NTP, 1992), 0.0054 [mmHg], 0.0054 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.7 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS SUBLIMABLE NEEDLES | |

CAS No. |

95-94-3, 12408-10-5, 63697-22-3 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrachloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tetrachlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4,5-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N27529KGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 to 284 °F (NTP, 1992), 139.5 °C, 139-140 °C | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

physical and chemical properties of 1,2,4,5-tetrachlorobenzene

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4,5-Tetrachlorobenzene

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed tables of quantitative data, descriptions of experimental protocols, and visualizations of key processes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | s-Tetrachlorobenzene, Benzene tetrachloride |

| CAS Number | 95-94-3[1][2] |

| Molecular Formula | C₆H₂Cl₄[2] |

| Molecular Weight | 215.89 g/mol [1][3] |

| InChI Key | JHBKHLUZVFWLAG-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)Cl[4] |

Physical Properties

At room temperature, this compound exists as a white crystalline solid, often in the form of flakes or needles, and has a strong, unpleasant odor.[5][6][7] It is a combustible solid.[6][8]

Tabulated Physical Properties

| Property | Value | Reference |

| Melting Point | 138-142 °C | [2][9][10] |

| Boiling Point | 240-246 °C | [8][9][10] |

| Density | 1.86 g/cm³ | [1][2] |

| Vapor Pressure | 0.005 mm Hg at 20 °C | [1] |

| Water Solubility | 0.5 mg/L | [1] |

| Henry's Law Constant | 1 x 10⁻³ atm·m³/mol | [1] |

| log Koc | 2.8 - 6.0 | [1] |

| Appearance | White crystalline solid | [5] |

| Odor | Strong, unpleasant | [2][6] |

Experimental Protocols for Physical Property Determination

A common method for determining the melting point of a crystalline solid like this compound is the capillary tube method.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure :

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath (oil or a metal block).

-

The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow range (0.5-1 °C) is indicative of a pure compound.

-

Due to its high boiling point, the Thiele tube method is suitable for determining the boiling point of this compound.

-

Apparatus : Thiele tube, thermometer, small test tube, capillary tube, heating oil, Bunsen burner or hot plate.

-

Procedure :

-

A small amount of liquid this compound (melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and immersed in the heating oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, creating convection currents for uniform heating.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

For hydrophobic compounds like this compound, the slow-stir method is employed to avoid the formation of micro-emulsions.

-

Apparatus : Large glass vessel with a stopcock at the bottom, magnetic stirrer and stir bar, temperature-controlled water bath.

-

Procedure :

-

A volume of high-purity water is placed in the glass vessel.

-

An excess amount of this compound is added to the water.

-

The mixture is stirred slowly and continuously without creating a vortex to allow for equilibration between the solid and aqueous phases.

-

The system is maintained at a constant temperature.

-

At regular intervals, water samples are carefully withdrawn from the bottom of the vessel and analyzed for the concentration of this compound using a suitable analytical method like GC-MS.

-

Equilibrium is considered reached when the concentration of the solute in the aqueous phase remains constant over time.

-

Chemical Properties and Reactivity

This compound is a stable compound but can undergo certain chemical reactions. It is incompatible with strong oxidizing agents and strong bases.[11][12] When heated to decomposition, it emits highly toxic fumes of hydrogen chloride.[6]

Synthesis

This compound can be synthesized by the chlorination of benzene or less chlorinated benzenes. A common laboratory and industrial method involves the electrophilic aromatic substitution of benzene in the presence of a Lewis acid catalyst.

-

Reaction : C₆H₆ + 4Cl₂ → C₆H₂Cl₄ + 4HCl

-

Catalysts : Ferric chloride (FeCl₃) is a traditional catalyst. A combination of iodine and antimony trichloride has also been used to improve selectivity.

-

General Protocol :

-

Benzene or a mixture of lower chlorinated benzenes is charged into a reactor.

-

The catalyst (e.g., ferric chloride or a mixture of iodine and antimony trichloride) is added.

-

Chlorine gas is bubbled through the reaction mixture.

-

The reaction temperature is controlled, typically starting at a lower temperature and gradually increasing.

-

The reaction progress is monitored by analyzing the composition of the reaction mixture.

-

Upon completion, the product is isolated, often by filtration to remove the solid this compound, followed by purification steps like washing with a solvent (e.g., methanol) and recrystallization.

-

Environmental Fate and Degradation

This compound is persistent in the environment due to its low water solubility and volatility.[5] It strongly adsorbs to organic matter in soil and sediment.[1]

Certain microorganisms, such as Pseudomonas species, are capable of degrading this compound under aerobic conditions.[6] The initial steps of the catabolic pathway involve dioxygenation of the aromatic ring.[6]

Caption: Aerobic biodegradation pathway of this compound by Pseudomonas sp.

In the atmosphere, this compound is expected to exist primarily in the vapor phase and can be degraded by reaction with photochemically-produced hydroxyl radicals.[6] In aqueous solutions, it can undergo photolysis when exposed to sunlight, leading to the formation of various degradation products, including lower chlorinated benzenes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Due to the symmetry of the molecule, the two protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.

-

¹³C NMR : The spectrum will show two signals corresponding to the two types of carbon atoms in the molecule (two carbons bonded to chlorine and hydrogen, and two carbons bonded only to chlorine).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching, C-C stretching of the aromatic ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing four chlorine atoms, with the molecular ion peak (M⁺) being the most abundant.

Toxicological Profile

This compound is considered toxic.[1] Exposure can occur through inhalation, ingestion, and skin contact.[13]

Acute and Chronic Effects

Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[13] Chronic exposure may lead to damage to the liver and kidneys.[12] Animal studies have shown that this compound can induce hepatic microsomal enzymes.

Ecotoxicity

The compound is very toxic to aquatic organisms and has the potential for bioaccumulation in fish.[9] Its persistence and low water solubility contribute to its accumulation in the environment.[5]

Environmental Fate and Transport Workflow

The following diagram illustrates the key processes governing the environmental fate and transport of this compound.

References

- 1. This compound (95-94-3) 1H NMR [m.chemicalbook.com]

- 2. The Infrared Absorption Spectra of 1,3,5-Trichlorobenzene, this compound and their Deuterated Derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 3. Toxicity of 1,2,3,4-, 1,2,3,5- and this compound in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. canada.ca [canada.ca]

- 8. Analytical methods evaluation and validation for 1,2,4-trichlorobenzene, this compound, pentachlorobenzene, and polychlorinated terphenyls. [stacks.cdc.gov]

- 9. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 10. Analytical methods evaluation and validation for 1,2,4-trichlorobenzene; this compound; pentachlorobenzene; and polychlorinated terphenyls. Research report (Technical Report) | OSTI.GOV [osti.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]

- 13. This compound (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-585-0.1 [isotope.com]

An In-depth Technical Guide to the Solubility of 1,2,4,5-Tetrachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4,5-tetrachlorobenzene in water and various organic solvents. The information is curated for professionals in research, science, and drug development who require precise solubility data and detailed experimental methodologies.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the extent to which a compound, in this case, this compound, can dissolve in a solvent to form a homogeneous solution. This parameter is critical in various scientific disciplines, including environmental science for assessing the fate and transport of pollutants, and in the pharmaceutical industry for drug formulation and delivery. The solubility of a substance is influenced by factors such as the chemical nature of the solute and solvent, temperature, and pressure.

Due to its non-polar nature, this compound generally exhibits low solubility in polar solvents like water and higher solubility in non-polar organic solvents.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (mg/L) | Molar Solubility (mol/L) | Reference |

| 20 | 0.5 | 2.3 x 10-6 | [2] |

| 21 | <1000 | <4.6 x 10-3 | [3][4] |

| 25 | 0.595 | 2.76 x 10-6 | [5] |

| 25 | 1.27 | 5.88 x 10-6 | [6] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Toluene | Soluble (almost transparent solution) | [7] |

| Ethanol | Slightly soluble | [5] |

| Ether | Soluble | [5] |

| Benzene | Soluble | [5] |

| Methanol | Soluble | [4][8] |

| Acetone | Soluble | [9] |

| Carbon Disulfide | Soluble | |

| Chloroform | Soluble |

Experimental Protocols for Solubility Determination

The determination of aqueous solubility for poorly soluble substances like this compound is typically performed following standardized guidelines to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guideline 105 is a widely accepted method for this purpose.[10][11][12] This guideline describes two primary methods: the Shake-Flask Method and the Column Elution Method.

Shake-Flask Method

The shake-flask method is a straightforward and widely used technique for determining the solubility of substances.[13][14][15][16][17][18]

Principle: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water) in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution by centrifugation or filtration. The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Detailed Methodology:

-

Preparation: A predetermined amount of this compound, sufficient to create a saturated solution with visible excess solid, is weighed and added to a flask of appropriate size. A known volume of the solvent is then added.

-

Equilibration: The flask is sealed and placed in a constant-temperature shaker bath. The mixture is agitated for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the separation of the solid and liquid phases. To ensure complete removal of undissolved particles, the supernatant is typically centrifuged and/or filtered through a membrane filter that does not interact with the compound.

-

Analysis: The concentration of this compound in the clear, saturated solution is quantified using a validated analytical method.

Column Elution Method

For substances with very low water solubility (generally less than 10 mg/L), the column elution method is often preferred as it can provide more accurate results.

Principle: A solid support material in a column is coated with an excess of this compound. The solvent (water) is then passed through the column at a slow, constant flow rate. The eluate is collected, and the concentration of the dissolved substance is measured over time until a plateau is reached, indicating a saturated solution.

Detailed Methodology:

-

Column Preparation: A suitable solid support (e.g., glass beads, silica gel) is coated with this compound. This can be achieved by dissolving the compound in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into a column.

-

Elution: The solvent is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at a constant value.

-

Sample Collection and Analysis: Fractions of the eluate are collected at regular intervals. The concentration of this compound in each fraction is determined using a sensitive analytical method.

-

Data Interpretation: The concentration of the eluate is plotted against the volume or time. The solubility is determined from the plateau region of the resulting curve, where the concentration becomes constant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a poorly soluble compound like this compound.

Caption: General workflow for solubility determination.

Conclusion

This technical guide has summarized the available solubility data for this compound in water and organic solvents and detailed the standard experimental protocols for its determination. The compound exhibits very low solubility in water, a critical factor in its environmental persistence. While it is known to be more soluble in non-polar organic solvents, a lack of precise quantitative data highlights an area for future research. The provided experimental workflows, based on OECD Guideline 105, offer a robust framework for generating reliable solubility data, which is essential for accurate risk assessment, environmental modeling, and the development of effective formulation strategies in various scientific and industrial applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. This compound CAS#: 95-94-3 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Buy this compound | 95-94-3 [smolecule.com]

- 6. canada.ca [canada.ca]

- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 1,2,4,5-Tetrachlorobenzene in Animal Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1,2,4,5-tetrachlorobenzene (1,2,4,5-TeCB) based on available animal studies. The information is intended to support research, safety assessment, and drug development activities.

Executive Summary

This compound is a chlorinated benzene isomer that has demonstrated a range of toxic effects in animal models. The primary target organs for toxicity are the liver and kidneys, with effects observed in both rodent and non-rodent species. This compound is a potent inducer of hepatic microsomal enzymes, a characteristic that likely underlies some of its toxic manifestations. While not extensively studied for long-term effects, available data from acute, subchronic, and reproductive toxicity studies provide valuable insights into its hazard profile. Genotoxicity studies have yielded largely negative results.

Acute Toxicity

The acute toxicity of 1,2,4,5-TeCB has been evaluated in several animal species, primarily through the oral route of administration.

Data Presentation

| Species | Strain | Route | LD50 (mg/kg) | Confidence Interval | Reference |

| Rat | Albino | Oral | 1,500 | Not Reported | [1] |

| Rat | Sprague-Dawley (Male) | Oral | 3,105 | Not Reported | [1] |

| Mouse | Not Specified | Oral | 1,035 - 2,650 | Not Reported | [1] |

| Rabbit | Albino | Oral | 1,500 | Not Reported | [1] |

Table 1: Acute Oral LD50 Values for this compound

Clinical signs of acute toxicity in rats included prostration, loose stools, hypothermia, and coma, with death typically occurring within 48-72 hours of dosing[1].

Experimental Protocols

Oral LD50 Study in Albino Rats and Rabbits

-

Test Substance: this compound

-

Animal Model: Albino rats and rabbits (specific strain not detailed in the available reference).

-

Administration: Single oral dose.

-

Observation Period: Not specified in the available reference.

-

Endpoint: Lethality (LD50 determination)[1].

Subchronic Toxicity

Subchronic toxicity studies, primarily conducted via dietary administration in rodents, have provided significant data on the target organs and dose-response relationships for 1,2,4,5-TeCB.

Data Presentation

13-Week Dietary Study in F344/N Rats [2]

| Dietary Concentration (ppm) | Approximate Daily Intake (mg/kg/day) | Key Findings in Male Rats | Key Findings in Female Rats |

| 30 | ~2 | Minimal renal tubular cell regeneration. | Minimal renal tubular cell regeneration. |

| 100 | ~6 | Hyaline droplet nephropathy, renal tubular regeneration, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. | Renal tubular cell regeneration, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. |

| 300 | ~20 | Hyaline droplet nephropathy, renal tubular regeneration, medullary mineralization, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. | Renal tubular cell regeneration, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. |

| 1,000 | ~65 | Hyaline droplet nephropathy, renal tubular regeneration, medullary mineralization, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. | Renal tubular cell regeneration, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. |

| 2,000 | ~130 | Hyaline droplet nephropathy, renal tubular regeneration, medullary mineralization, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. | Renal tubular cell regeneration, centrilobular hepatocellular hypertrophy, thyroid follicular cell hypertrophy. |

Table 2: Summary of Effects in a 13-Week Dietary Study with this compound in F344/N Rats. [2]

13-Week Dietary Study in B6C3F1 Mice [2]

| Dietary Concentration (ppm) | Approximate Daily Intake (mg/kg/day) | Key Findings in Male Mice | Key Findings in Female Mice |

| 1,000 | ~150 | Minimal to mild centrilobular hepatocellular hypertrophy. | No significant findings. |

| 2,000 | ~300 | Minimal to mild centrilobular hepatocellular hypertrophy, individual hepatocyte degeneration, increased serum sorbitol dehydrogenase and alanine aminotransferase. | Minimal to mild centrilobular hepatocellular hypertrophy, individual hepatocyte degeneration, increased serum sorbitol dehydrogenase and alanine aminotransferase. |

Table 3: Summary of Effects in a 13-Week Dietary Study with this compound in B6C3F1 Mice. [2]

In a 90-day feeding study in rats, 1,2,4,5-TeCB at 500 ppm resulted in significant increases in liver and kidney weight, as well as elevated serum cholesterol levels.[3] This study also demonstrated a dose-dependent accumulation of 1,2,4,5-TeCB in fat and liver.[3]

Experimental Protocols

13-Week Dietary Toxicity Study in F344/N Rats and B6C3F1 Mice

-

Test Substance: this compound (greater than 99% pure).

-

Animal Model: F344/N rats and B6C3F1 mice, 10 animals per sex per group.

-

Housing: Animals were housed individually.

-

Diet: NIH-07 diet containing specified concentrations of 1,2,4,5-TeCB. Diets were prepared weekly.

-

Administration: Dietary administration for 13 weeks.

-

Observations: Clinical signs were observed twice daily. Body weights and feed consumption were recorded weekly.

-

Clinical Pathology: At the end of the study, blood was collected for hematology and clinical chemistry analyses.

-

Histopathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination[2].

Chronic Toxicity and Carcinogenicity

There is a lack of long-term toxicity and carcinogenicity studies for this compound in rodents[1]. This data gap is a significant limitation in fully characterizing its chronic health risks.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of 1,2,4,5-TeCB has been investigated in rats.

Data Presentation

| Species | Strain | Dose (mg/kg/day) | Gestation Days of Dosing | Maternal Effects | Developmental Effects | NOAEL (mg/kg/day) | Reference |

| Rat | Sprague-Dawley | 50, 100, 200 | 6-15 | Deaths at 200 mg/kg/day. | Decreased number of live fetuses at 50 mg/kg/day. | Maternal: <50; Developmental: <50 | [1] |

| Rat | Sprague-Dawley | 30, 100, 300, 1000 | 9-13 | Decreased body weight gain at 1000 mg/kg/day. | No effects on resorptions, deaths, or embryonic development. | Maternal: 300; Developmental: 1000 | [4] |

Table 4: Summary of Reproductive and Developmental Toxicity Studies of this compound in Rats.

Experimental Protocols

Developmental Toxicity Study in Sprague-Dawley Rats

-

Test Substance: this compound.

-

Animal Model: Pregnant Sprague-Dawley rats.

-

Administration: Gavage administration during specified gestation days.

-

Endpoint Analysis: Dams were sacrificed on gestation day 21, and fetuses were removed by cesarean section. The number of live and dead fetuses, resorptions, and fetal body weights were recorded. Fetuses were examined for external, visceral, and skeletal abnormalities[1].

Genotoxicity

1,2,4,5-TeCB has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Data Presentation

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |

| Ames Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | 0.3 - 1,333 µ g/plate | Negative | [1] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and without S9 | Not specified | Negative | [1] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without S9 | Not specified | Negative | [1] |

| In vivo Micronucleus Test | B6C3F1 Mice | Not applicable | Not specified | Negative | [1] |

Table 5: Summary of Genotoxicity Studies for this compound.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for 1,2,4,5-TeCB appears to be related to its ability to induce hepatic microsomal enzymes, particularly those of the cytochrome P450 (CYP) system. Studies have shown that 1,2,4,5-TeCB is a phenobarbital-type inducer, suggesting the involvement of the Constitutive Androstane Receptor (CAR) and potentially the Pregnane X Receptor (PXR)[1].

Upon entering the hepatocyte, 1,2,4,5-TeCB can activate CAR, which then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific response elements on DNA, leading to the increased transcription of genes encoding CYP enzymes (e.g., CYP2B subfamily) and other proteins involved in xenobiotic metabolism. This induction can lead to an increased metabolic burden on the liver and the production of reactive metabolites, potentially contributing to hepatocellular hypertrophy and other observed liver toxicities.

Conclusion

The toxicological profile of this compound in animal studies indicates that the liver and kidneys are the primary target organs of toxicity following subchronic exposure. The compound induces hepatic microsomal enzymes, a likely key event in its mechanism of toxicity. While it exhibits developmental toxicity at high doses, it does not appear to be a potent genotoxic agent. The absence of long-term carcinogenicity data represents a significant data gap. This information is critical for conducting risk assessments and for guiding further research into the potential health effects of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. NTP technical report on the toxicity studies of this compound in F344/N Rats and B6C3F1 Mice (Feed Studies) (CAS No. 95-94-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of 1,2,3,4-, 1,2,3,5- and this compound in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maternal hepatic effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation Pathways of 1,2,4,5-Tetrachlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrachlorobenzene (TeCB) is a persistent environmental pollutant with significant toxicity. Understanding its microbial degradation is crucial for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the aerobic and anaerobic microbial degradation pathways of 1,2,4,5-TeCB. It details the key microorganisms, enzymes, and metabolic intermediates involved in its transformation. Quantitative data on degradation rates and enzyme activities are summarized, and detailed experimental protocols for key research methodologies are provided. Visual representations of the degradation pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Chlorinated aromatic compounds, including this compound (1,2,4,5-TeCB), are synthetic chemicals that have been widely used in various industrial applications, leading to their persistence in the environment.[1] Due to their toxic and recalcitrant nature, there is a significant interest in elucidating the microbial processes that can lead to their degradation and detoxification. This guide focuses on the microbial-mediated breakdown of 1,2,4,5-TeCB under both aerobic and anaerobic conditions, providing a technical resource for researchers in environmental microbiology, biotechnology, and drug development who may encounter or study such compounds.

Aerobic Degradation Pathway

Under aerobic conditions, the microbial degradation of 1,2,4,5-TeCB is primarily initiated by an oxidative attack. Several bacterial strains, most notably from the Pseudomonas and Burkholderia genera, have been identified as capable of utilizing chlorinated benzenes as a sole source of carbon and energy.[1][2]

Key Microorganisms and Enzymes

-

Pseudomonas sp. strain PS14: This strain has been shown to utilize 1,2,4,5-TeCB as a growth substrate.[1][3]

-

Burkholderia sp. strain PS12: This bacterium possesses a broad-spectrum chlorobenzene dioxygenase that can initiate the degradation of 1,2,4,5-TeCB.[2]

The key enzyme in the initial step of aerobic degradation is chlorobenzene dioxygenase . This enzyme catalyzes the dihydroxylation of the aromatic ring, leading to the formation of a dihydrodiol intermediate.[2] Subsequently, a dihydrodiol dehydrogenase is involved in the rearomatization of the intermediate to a catechol. The resulting chlorinated catechol is then subject to ring cleavage by catechol 1,2-dioxygenase , a type II enzyme.[1][3]

Metabolic Pathway

The aerobic degradation of 1,2,4,5-TeCB proceeds through the following key steps[1][2][3]:

-

Dioxygenation: Chlorobenzene dioxygenase attacks the 1,2-position of 1,2,4,5-TeCB, incorporating two oxygen atoms to form an unstable diol intermediate, 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene.[1]

-

Dehydrohalogenation and Rearomatization: This intermediate spontaneously eliminates a molecule of hydrogen chloride (HCl) to form 3,4,6-trichlorocatechol .[1][2]

-

Ortho-Cleavage: A type II catechol 1,2-dioxygenase catalyzes the intradiol cleavage of 3,4,6-trichlorocatechol, breaking the aromatic ring between the two hydroxyl groups to form 2,3,5-trichloromuconate .[1][3]

-

Further Metabolism: The 2,3,5-trichloromuconate is further metabolized through a series of reactions, including the formation of 2-chloro-3-oxoadipate, which eventually enters the tricarboxylic acid (TCA) cycle.[1][3] Throughout this process, stoichiometric amounts of chloride ions are released.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic and biochemical characterization of the broad spectrum chlorobenzene dioxygenase from Burkholderia sp. strain PS12--dechlorination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of 1,2,4-Trichloro- and this compound by Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

1,2,4,5-tetrachlorobenzene CAS number and chemical identifiers

An In-depth Technical Guide on 1,2,4,5-Tetrachlorobenzene: Chemical Identity, Analytical Protocols, and Toxicological Pathways

This technical guide provides a comprehensive overview of this compound, a persistent environmental pollutant. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, analytical methodologies, and toxicological mechanisms.

Chemical Identifiers

This compound is a chlorinated aromatic hydrocarbon. Below is a summary of its key chemical identifiers.

| Identifier Type | Value |

| CAS Number | 95-94-3 |

| Molecular Formula | C₆H₂Cl₄ |

| Molecular Weight | 215.89 g/mol |

| IUPAC Name | This compound |

| Synonyms | s-Tetrachlorobenzene, Benzene, 1,2,4,5-tetrachloro- |

| InChI | InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |

| InChIKey | JHBKHLUZVFWLAG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)Cl |

| PubChem CID | 7270 |

| EC Number | 202-466-2 |

| RTECS Number | DB9450000 |

Experimental Protocols

The analysis of this compound in environmental and biological samples is crucial for monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for its detection and quantification.

Analysis of this compound in Environmental Water Samples by GC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from water samples.

2.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect water samples in clean glass bottles.

-

Extraction:

-

To a 1-liter water sample, add a suitable surrogate standard.

-

Perform a liquid-liquid extraction using a separatory funnel and a non-polar solvent such as hexane or dichloromethane.

-

Shake vigorously for 2-3 minutes, allowing the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

-

Cleanup (Optional): If the sample matrix is complex, a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge may be necessary to remove interfering compounds.

2.1.2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 214, 216, 218).

-

Mass Range (for full scan): 50-300 amu.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.

-

Signaling Pathways and Toxicological Mechanisms

This compound, like many other halogenated aromatic hydrocarbons, is known to exert its toxic effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This pathway plays a critical role in the metabolism of xenobiotics and the cellular response to environmental stressors.

Aryl Hydrocarbon Receptor (AhR) Pathway Activation and Downstream Effects

The lipophilic nature of this compound allows it to readily cross cell membranes and bind to the cytosolic AhR, which is complexed with heat shock proteins (HSPs) and co-chaperones. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 monooxygenases, such as CYP1A1 and CYP1A2.[1][2]

The induction of these enzymes leads to the metabolic transformation of this compound. While this is a detoxification mechanism, the metabolic process can also lead to the formation of reactive intermediates and an increase in oxidative stress.[3] This oxidative stress can, in turn, activate other cellular defense mechanisms, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[4][5][6] Chronic activation of the AhR pathway and the resulting oxidative stress are thought to contribute to the observed liver and kidney toxicity of this compound.[7][8]

Caption: Proposed signaling pathway for this compound-induced cellular toxicity.

References

- 1. The Role of Endocrine Disruption Chemical-Regulated Aryl Hydrocarbon Receptor Activity in the Pathogenesis of Pancreatic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 4. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2 and oxidative stress in liver ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of 1,2,3,4-, 1,2,3,5- and this compound in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Preliminary Research on the Carcinogenicity of 1,2,4,5-Tetrachlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the carcinogenic potential of 1,2,4,5-tetrachlorobenzene. A thorough review of available literature, including regulatory reports and peer-reviewed studies, reveals a notable absence of long-term, 2-year carcinogenicity bioassays, which are the standard for definitively classifying a substance's carcinogenic risk. However, sub-chronic toxicity studies and a medium-term bioassay provide valuable insights into its potential mechanisms of toxicity and carcinogenic activity.

The primary evidence for the potential carcinogenicity of this compound comes from a medium-term liver focus bioassay, which demonstrated its activity as a liver tumor promoter in rats.[1] Sub-chronic toxicity studies conducted by the National Toxicology Program (NTP) have identified the liver and kidneys as major target organs, with observed effects including hepatocellular hypertrophy and renal tubular damage.[2][3] Genotoxicity studies to date have been largely negative.[2]

This guide synthesizes the available quantitative data from these studies into structured tables for comparative analysis, details the experimental protocols of key studies, and provides visualizations of experimental workflows and potential mechanistic pathways using the DOT language for Graphviz.

Introduction

This compound is a chlorinated aromatic hydrocarbon.[4] Historically, it has been used as an intermediate in the production of herbicides and other chemicals.[5] Its persistence in the environment and potential for bioaccumulation raise concerns about its long-term health effects.[2] This document focuses on the existing evidence for its carcinogenicity, highlighting critical data gaps and areas for future research.

Sub-Chronic Toxicity Studies

The most comprehensive sub-chronic toxicity data for this compound comes from studies conducted by the National Toxicology Program (NTP).[2] These studies in F344/N rats and B6C3F1 mice provide essential information on target organs and dose-dependent effects.

Experimental Protocols

The NTP conducted 14-day and 13-week studies involving the administration of this compound in the feed to rats and mice of both sexes.[2]

Experimental Workflow: NTP 13-Week Feed Study

Figure 1: Workflow of the NTP 13-week sub-chronic toxicity study.

Quantitative Data from NTP 13-Week Study

The following tables summarize the key findings from the NTP 13-week study in rats and mice.

Table 1: Summary of Non-Neoplastic Lesions in F344/N Rats (13-Week Study)

| Dose (ppm) | Sex | Organ | Finding | Severity |

| 300 - 2000 | Male | Kidney | Renal Cortical Tubular Epithelial Hyaline Droplet Formation | Mild to Marked |

| 1000, 2000 | Male | Kidney | Cortical Tubular Regeneration | Minimal |

| 1000, 2000 | Male | Kidney | Medullary Granular Casts and Mineralization | Minimal |

| 300 - 2000 | Male | Liver | Centrilobular Hepatocellular Hypertrophy | Minimal to Mild |

| 1000, 2000 | Female | Liver | Centrilobular Hepatocellular Hypertrophy | Minimal |

Data sourced from NTP Technical Report on the Toxicity Studies of this compound.[2]

Table 2: Summary of Non-Neoplastic Lesions in B6C3F1 Mice (13-Week Study)

| Dose (ppm) | Sex | Organ | Finding | Severity |

| 1000, 2000 | Male | Liver | Centrilobular Hepatocellular Hypertrophy | Minimal to Mild |

| 2000 | Female | Liver | Centrilobular Hepatocellular Hypertrophy | Minimal to Mild |

| 2000 | Male & Female | Liver | Individual Hepatocyte Degeneration | Minimal to Mild |

Data sourced from NTP Technical Report on the Toxicity Studies of this compound.[2]

Carcinogenicity Assessment

As of the date of this guide, no long-term (2-year) carcinogenicity bioassays for this compound have been identified in the publicly available scientific literature or in reports from major regulatory agencies such as the NTP, the International Agency for Research on Cancer (IARC), or the U.S. Environmental Protection Agency (EPA). The New Jersey Department of Health and Senior Services also notes that the compound has not been tested for its ability to cause cancer in animals.[6]

Medium-Term Liver Focus Bioassay

A study by Gustafson et al. (1998) investigated the hepatocarcinogenic potential of this compound using a medium-term liver focus bioassay in male F344 rats.[1] This assay is designed to identify tumor initiating and promoting agents.

The study employed a two-stage initiation-promotion model.

Experimental Workflow: Medium-Term Liver Focus Bioassay

Figure 2: Workflow of the medium-term liver focus bioassay for tumor promotion.

The results of this study indicated that this compound promoted the formation of preneoplastic foci in the liver of rats initiated with diethylnitrosamine (DEN).[1]

Table 3: Hepatocarcinogenicity Data from Medium-Term Bioassay

| Treatment Group | Dose (mmol/kg/day) | Number of Foci/cm² | Average Foci Area (mm²) |

| DEN + Vehicle | - | 5.6 ± 1.2 | 0.024 ± 0.003 |

| DEN + 1,2,4,5-TeCB | 0.1 | 12.3 ± 2.1 | 0.035 ± 0.004 |

| DEN + 1,2,4,5-TeCB | 0.4 | 15.8 ± 2.5 | 0.041 ± 0.005 |

Statistically significant increase compared to DEN + Vehicle group. Data adapted from Gustafson et al. (1998).[1]

Genotoxicity

The available genotoxicity data for this compound are limited but suggest a lack of mutagenic activity.

Table 4: Summary of Genotoxicity Studies

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | With and without S9 | Negative | Haworth et al., 1983 (cited in NTP, 1991)[2] |

| Sex-Linked Recessive Lethal | Drosophila melanogaster | - | Negative | Paradi and Lovenyak, 1981 (cited in NTP, 1991)[2] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | Loveday et al., 1990 (cited in NTP, 1991)[2] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | Loveday et al., 1990 (cited in NTP, 1991)[2] |

Potential Signaling Pathways and Mechanism of Action

The exact signaling pathways involved in the toxic and potential carcinogenic effects of this compound have not been extensively elucidated. However, based on its observed effects on the liver and its activity as a tumor promoter, a hypothetical pathway can be proposed.

Hypothesized Signaling Pathway for Liver Tumor Promotion

Figure 3: A hypothesized signaling pathway for the liver tumor-promoting effects of this compound.

This proposed pathway suggests that the hepatic metabolism of this compound may lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This, in turn, could promote cell proliferation and inhibit apoptosis, creating a favorable environment for the growth of preneoplastic lesions. The observed hepatocellular hypertrophy in sub-chronic studies is consistent with a proliferative response.[2]

Conclusion and Future Directions

The current body of evidence is insufficient to classify this compound as a definitive carcinogen. The lack of long-term carcinogenicity studies is a significant data gap. However, the findings from the medium-term liver focus bioassay, demonstrating its role as a tumor promoter, are a cause for concern and warrant further investigation.[1] The negative results in genotoxicity assays suggest that it may act through a non-genotoxic mechanism.

Future research should prioritize the following:

-

Long-term (2-year) carcinogenicity bioassays in both rats and mice to definitively assess its carcinogenic potential.

-

Mechanistic studies to elucidate the specific signaling pathways involved in its tumor-promoting activity, including the role of oxidative stress and nuclear receptor activation.

-

Investigation of its effects on other potential target organs identified in sub-chronic studies, such as the kidney.

A more complete understanding of the carcinogenic risk posed by this compound is crucial for informing regulatory decisions and protecting human health.

References

- 1. Use of a medium-term liver focus bioassay to assess the hepatocarcinogenicity of this compound and 1,4-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]